molecular formula C11H15NO3 B13972846 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol

3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol

Cat. No.: B13972846
M. Wt: 209.24 g/mol
InChI Key: NVQXFOKAVPDZFI-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol is an organic compound that features a benzodioxole ring system attached to a propanol chain with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Propanol Chain: The benzodioxole ring can be alkylated using appropriate alkyl halides under basic conditions.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring system may facilitate binding to these targets, while the methylamino group can modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-ol
  • 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol
  • 3-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)propan-1-ol

Uniqueness

The unique combination of the benzodioxole ring and the methylamino group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(methylamino)propan-1-ol

InChI

InChI=1S/C11H15NO3/c1-12-9(4-5-13)8-2-3-10-11(6-8)15-7-14-10/h2-3,6,9,12-13H,4-5,7H2,1H3

InChI Key

NVQXFOKAVPDZFI-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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